

AMAS: A Technical Guide for Phylogenetic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMAS

Cat. No.: B013638

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the era of large-scale genomic and proteomic data, the efficient and accurate handling of multiple sequence alignments is a critical bottleneck in phylogenetic analysis. **AMAS** (Alignment Manipulation And Summary) is a high-performance, versatile tool designed to streamline the pre-analysis phase of phylogenomics.^{[1][2][3][4][5][6]} This technical guide provides an in-depth overview of **AMAS**, its core functionalities, and detailed protocols for its application in phylogenetic workflows. We present its capabilities for alignment concatenation, format conversion, partitioning, and the generation of summary statistics, all of which are essential for robust phylogenetic inference.

Introduction to AMAS

AMAS is a bioinformatics utility that addresses the growing need for computationally efficient tools to manage the vast datasets used in modern phylogenetics.^{[1][2][5]} It functions as both a standalone command-line tool and a Python package, offering flexibility for integration into complex bioinformatics pipelines.^{[1][2][3][4][5][7]} Developed as a Python 3 program, **AMAS** has the advantage of not requiring any external dependencies beyond Python's core modules.^{[1][2][6]}

The software is designed to handle both amino acid and nucleotide alignments, providing a suite of functions for their manipulation and statistical summary.^{[1][2][5][6]} Its primary functions

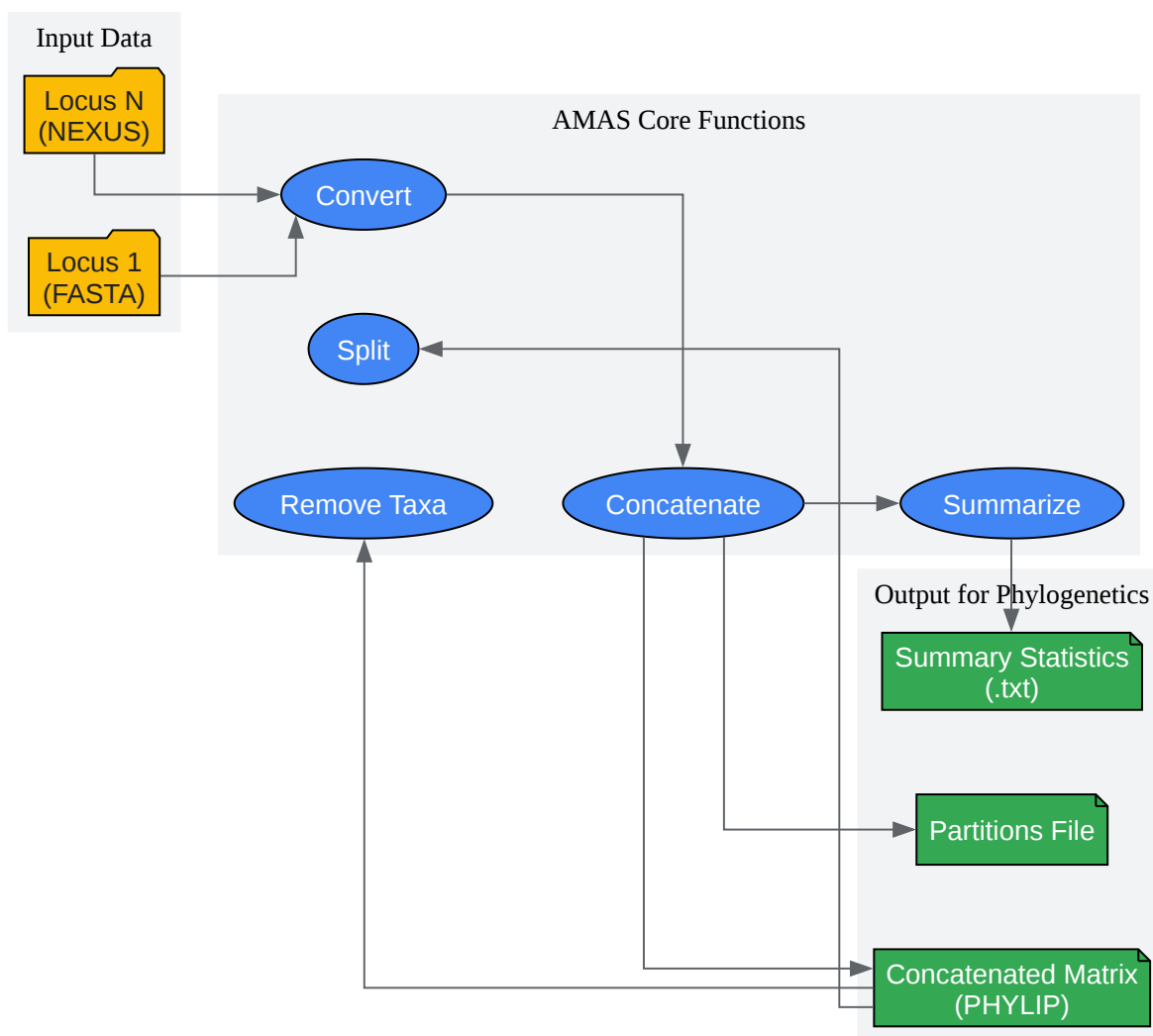
include:

- **Format Conversion:** Seamlessly convert between popular alignment formats such as FASTA, PHYLIP (sequential and interleaved), and NEXUS.[\[1\]](#)
- **Concatenation:** Combine multiple individual alignments into a single supermatrix for concatenated phylogenetic analysis.[\[1\]](#)[\[3\]](#)
- **Splitting and Partitioning:** Divide a concatenated alignment based on a predefined partitioning scheme.[\[2\]](#)[\[5\]](#)
- **Taxa Removal:** Easily remove specific sequences (taxa) from an alignment.[\[2\]](#)
- **Replicate Dataset Generation:** Create random subsets of alignments for downstream applications like phylogenetic jackknifing.[\[1\]](#)[\[3\]](#)[\[7\]](#)
- **Summary Statistics:** Calculate a range of descriptive statistics for alignments, providing insights into data quality and composition.[\[1\]](#)[\[2\]](#)[\[6\]](#)

AMAS is particularly well-suited for large phylogenomic datasets that may include hundreds or thousands of loci across numerous taxa.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Core Functionalities and Logical Workflow

The functionalities of **AMAS** are interconnected to support a standard phylogenomic workflow. The logical progression of data handling using **AMAS** can be visualized as a series of steps from initial alignment files to a final matrix ready for phylogenetic analysis.



[Click to download full resolution via product page](#)

AMAS logical workflow from input alignments to analysis-ready files.

Experimental Protocols: AMAS in Practice

This section details the methodologies for utilizing **AMAS** for key tasks in a phylogenetic pipeline. The commands provided are for the command-line interface.

Protocol 1: Alignment Format Conversion

Objective: To standardize multiple input alignments into a single format (e.g., PHYLIP) for downstream analysis.

Methodology:

- Organize Data: Place all input alignment files (e.g., in FASTA format with a .fas extension) into a single directory.
- Execute **AMAS** convert: Run the following command in the terminal from within the data directory.
- Parameter Explanation:
 - -i *.fas: Specifies all files ending in .fas as input.
 - -f fasta: Declares the input format as FASTA.
 - -d dna: Specifies the data type as DNA (use aa for amino acids).
 - -o output_directory: Defines the directory where the converted files will be saved.
 - -u phylip: Sets the desired output format to PHYLIP.
- Verification: Check the output_directory for the newly created .phy files.

Protocol 2: Concatenation and Partitioning

Objective: To combine multiple locus alignments into a single supermatrix and generate a corresponding partitions file for model-based phylogenetic analysis.

Methodology:

- Prerequisites: Ensure all individual alignments are in the same format (e.g., PHYLIP). Use Protocol 1 if necessary.

- Execute **AMAS** concat: Run the following command:
- Parameter Explanation:
 - -i *.phy: Specifies all PHYLIP files as input.
 - -f phylip: Declares the input format.
 - -d dna: Specifies the data type.
 - -p partitions.txt: Names the output partitions file. This file will contain the coordinates of each locus within the concatenated alignment.
 - -t supermatrix.phy: Names the output concatenated alignment file.
 - -u phylip: Sets the output format for the concatenated matrix.
- Output: This process generates two key files: supermatrix.phy (the concatenated alignment) and partitions.txt, which is crucial for programs like RAxML or IQ-TREE that allow for partitioned models of evolution.

Protocol 3: Calculation of Summary Statistics

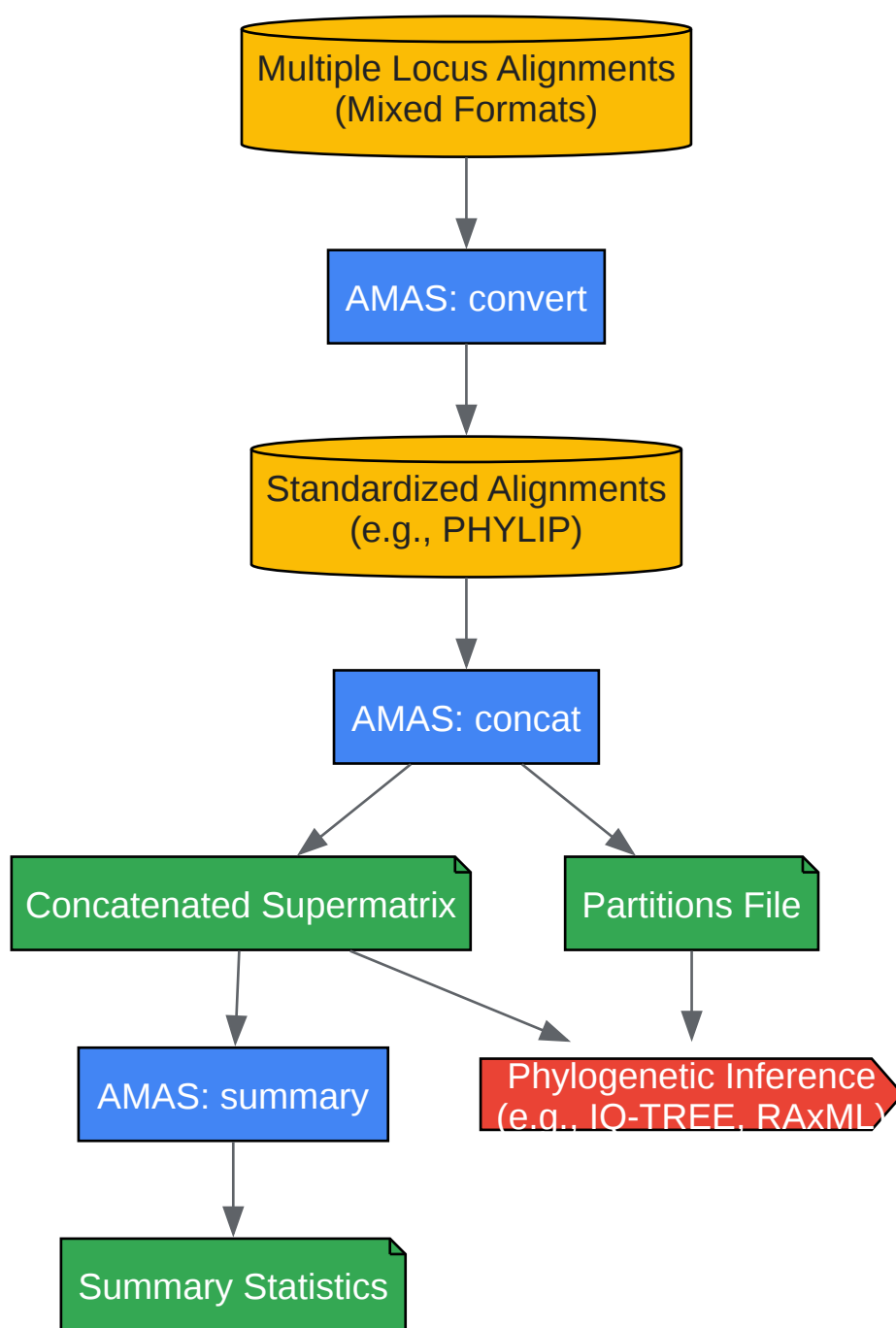
Objective: To assess the properties of an alignment, such as the number of variable sites, parsimony-informative sites, and missing data.

Methodology:

- Input: A single alignment file (e.g., supermatrix.phy).
- Execute **AMAS** summary: Run the following command:
- Parameter Explanation:
 - -i supermatrix.phy: Specifies the input alignment.
 - -f phylip: Declares the input format.
 - -d dna: Specifies the data type.

- -s summary_stats.txt: Names the output summary statistics file.
- Analysis of Output: The summary_stats.txt file will contain a table of statistics that can be used to evaluate the quality and characteristics of the alignment data.

The overall experimental workflow for preparing data for a partitioned phylogenetic analysis is depicted below.



[Click to download full resolution via product page](#)

Experimental workflow for phylogenomic data preparation using **AMAS**.

Quantitative Data and Performance

AMAS is engineered for high performance, particularly with the large datasets common in phylogenomics. Its efficiency in concatenation and summarizing alignments surpasses that of other commonly used tools.[3]

Statistic	Description
Number of Taxa	The count of unique sequences in the alignment.
Alignment Length	The total number of sites (columns) in the alignment.
Total Matrix Cells	The product of the number of taxa and the alignment length.
Missing Data (%)	The percentage of the matrix composed of gaps or undetermined characters.[2][6]
Variable Sites	The number of columns containing at least two different character states.[2][6]
Parsimony-Informative Sites	The number of columns containing at least two character states, each present at least twice.[2][6]
AT/GC Content (%)	The percentage of Adenine/Thymine or Guanine/Cytosine bases (for DNA alignments).[2][6]

Table 1: Key Summary Statistics Calculated by AMAS. The tool provides a rapid assessment of these crucial alignment properties.[2][6]

Performance benchmarks from the original publication demonstrate **AMAS**'s speed. For instance, a dataset of 8,295 alignment files was converted between formats in 15-20 seconds.

[3] Concatenation of a large dataset can be accomplished in seconds, with summary statistics generated shortly thereafter.[2][3] This efficiency is achieved through parallel processing capabilities.[1][2][6]

Task	Other Tools (Time)	AMAS (Time)
Concatenation (Large Dataset)	Minutes	Seconds
Summary Statistics (Large Dataset)	Minutes	Seconds

Table 2: Conceptual Performance Comparison. AMAS generally exhibits significantly faster processing times for concatenation and summary tasks compared to other available command-line tools.

Conclusion

AMAS is an indispensable tool for researchers engaged in phylogenetic and phylogenomic analyses.[1] Its speed, flexibility, and comprehensive feature set for alignment manipulation and summarization address a critical need in the field.[5] By simplifying and accelerating the data preparation stages, **AMAS** allows scientists to focus more on the core tasks of phylogenetic inference and hypothesis testing. Its availability as both a command-line tool and a Python package ensures its broad applicability and integration into diverse research workflows. The source code and manual are available at [81](#)[2][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AMAS: a fast tool for alignment manipulation and computing of summary statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AMAS: a fast tool for alignment manipulation and computing of summary statistics [PeerJ Preprints] [peerj.com]
- 5. AMAS: a fast tool for alignment manipulation and computing of summary statistics [PeerJ] [peerj.com]
- 6. AMAS: a fast tool for alignment manipulation and computing of summary statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peerj.com [peerj.com]
- 8. github.com [github.com]
- To cite this document: BenchChem. [AMAS: A Technical Guide for Phylogenetic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013638#introduction-to-amas-for-phylogenetic-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com